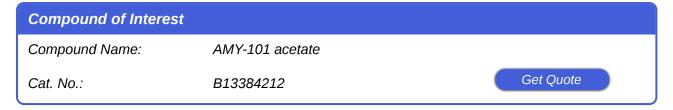


a-AMY-101 Acetate: Comprehensive Application Notes and Protocols for Experimental Use

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For Researchers, Scientists, and Drug Development Professionals

Introduction

a-AMY-101 acetate, also known as Cp40 acetate, is a synthetic cyclic peptide that acts as a potent inhibitor of the central complement component C3.[1][2][3][4] By targeting C3, a-AMY-101 effectively blocks all three pathways of complement activation (classical, lectin, and alternative), thereby interrupting the downstream inflammatory cascade.[4][5][6] This mechanism of action makes it a promising therapeutic candidate for a variety of complement-mediated inflammatory diseases.[2][5] Preclinical and clinical studies have demonstrated its anti-inflammatory efficacy in models of periodontitis, COVID-19-related hyperinflammation, and renal fibrosis.[1][2]

This document provides detailed application notes and protocols for the reconstitution, handling, and experimental use of a-AMY-101 acetate to ensure optimal performance and reproducibility in research and drug development settings.

Physicochemical Properties



Property	Value	Reference
Molecular Formula	C83H117N23O18S2.xC2H4O 2	[1]
Molecular Weight	1789.09 (free base)	[1]
Sequence	{D-Tyr}-Ile-Cys-Val-{Trp(Me)}- Gln-Asp-Trp-{Sar}-Ala-His-Arg- Cys-{N(Me)Ile}-NH2 (Disulfide bridge: Cys3-Cys13)	[1]
Appearance	White to off-white lyophilized powder	[7]
Target	Complement Component C3	[1][2][3]
Binding Affinity (KD)	0.5 nM	[1][2]

Reconstitution and Handling

Proper reconstitution and handling of a-AMY-101 acetate are critical for maintaining its stability and activity. The lyophilized powder should be stored under desiccated conditions.

Storage Conditions

Form	Storage Temperature	Duration	Light/Moisture Protection
Lyophilized Powder	-80°C	2 years	Sealed, away from moisture and light
-20°C	1 year	Sealed, away from moisture and light	
In Solvent	-80°C	6 months	Sealed, away from moisture and light
-20°C	1 month	Sealed, away from moisture and light	



Data sourced from MedChemExpress and GlpBio.[1][8]

Reconstitution Protocols

The choice of solvent depends on the intended application (in vitro or in vivo). To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[8]

Solvent	Concentration	Notes	
DMSO	100 mg/mL	May require sonication to fully dissolve.[1][8]	
Water	50 mg/mL	May require sonication to fully dissolve.[1] Note: GlpBio reports insolubility in water at < 0.1 mg/mL.[8] It is recommended to test solubility from your specific supplier.	

Protocol for Reconstituting in DMSO:

- Bring the vial of lyophilized a-AMY-101 acetate to room temperature before opening.
- Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 100 mg/mL).
- Gently vortex the vial to mix.
- If necessary, sonicate the solution in a water bath until it becomes clear.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store aliquots at -20°C or -80°C as recommended.

Several solvent systems can be used for in vivo administration. The following are examples of multi-step solvent additions.

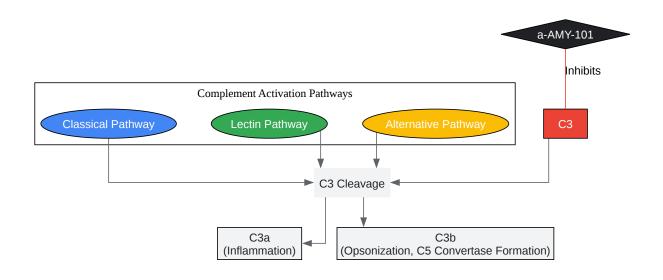


- 1. PEG300, Tween-80, and Saline Formulation:
- Add 10% DMSO to the lyophilized powder and mix to dissolve.
- Sequentially add 40% PEG300, 5% Tween-80, and 45% saline, mixing thoroughly after each addition.
- The final solution should be clear.[1]
- 2. SBE-β-CD in Saline Formulation:
- Add 10% DMSO to the lyophilized powder and mix.
- Add 90% (20% SBE-β-CD in saline).
- This may result in a suspended solution and may require sonication.[1]
- 3. Corn Oil Formulation:
- Add 10% DMSO to the lyophilized powder and mix.
- Add 90% corn oil. The resulting solution should be clear.[1]
- 4. Water for Injection (WFI) and Saline Formulation (for local injection):
- Reconstitute the lyophilized product in Water for Injections (WFI) to an initial concentration (e.g., 50 mg/mL).[7]
- Further dilute to the final desired concentration using sterile saline.

Mechanism of Action: Inhibition of the Complement Cascade

a-AMY-101 acetate targets the central component of the complement system, C3. By binding to C3, it prevents its cleavage into the pro-inflammatory anaphylatoxin C3a and the opsonin C3b. This action effectively halts the amplification of the complement cascade, regardless of the initial activation pathway.





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Caption: a-AMY-101 inhibits the central complement component C3.

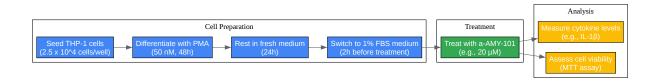
Experimental Protocols

In Vitro: Inhibition of Pro-inflammatory Mediators in THP-1 Cells

This protocol describes the use of a-AMY-101 to assess its anti-inflammatory effects on human THP-1 monocytic cells.

Workflow:





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Caption: Workflow for in vitro analysis of a-AMY-101.

Methodology:

- Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 2.5 x 10⁴ cells per well in 200 μL of complete RPMI 1640 medium.[9]
- Differentiation: Add Phorbol 12-Myristate 13-Acetate (PMA) to a final concentration of 50 nM to differentiate the cells into macrophages. Incubate for 48 hours at 37°C in a 5% CO2 atmosphere.[9]
- Resting: Replace the PMA-containing medium with 200 μL of fresh, complete RPMI 1640 medium and rest the cells for 24 hours.[9]
- Serum Starvation: Two hours prior to treatment, replace the medium with complete RPMI containing 1% FBS.[9]
- Treatment: Treat the cells with the desired concentration of a-AMY-101 (e.g., 20 μM) or a vehicle control.[9]
- Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).
- Analysis:
 - Cell Viability: Assess cell viability using an MTT assay.



 Cytokine Measurement: Collect the cell culture supernatant and measure the levels of proinflammatory cytokines (e.g., IL-1β) using an appropriate immunoassay kit.[9]

In Vivo: Murine Model of Unilateral Ureteral Obstruction (UUO)-Induced Renal Fibrosis

This protocol outlines the systemic administration of a-AMY-101 in a mouse model of renal fibrosis.

Dosage and Administration:

Animal Model	Dosage	Administration Route	Frequency	Duration
UUO and sham- operated mice	1 mg/kg	Subcutaneous injection	Every 12 hours	7 or 14 days

Data sourced from MedChemExpress.[1]

Methodology:

- Animal Model: Induce unilateral ureteral obstruction (UUO) in mice to model renal fibrosis.
 Sham-operated mice serve as controls.
- Treatment Groups: Divide the animals into treatment (a-AMY-101) and control (vehicle or control peptide) groups.
- Administration: Administer a-AMY-101 via subcutaneous injection at a dose of 1 mg/kg every
 12 hours for the specified duration.[1]
- Endpoint Analysis: At the end of the treatment period, sacrifice the animals and harvest the kidneys.
- Histological Analysis: Process the kidney tissues for histological staining (e.g., Masson's trichrome) to assess the degree of interstitial fibrosis.



 Immunohistochemistry: Perform immunohistochemical staining to evaluate the infiltration of inflammatory cells.

In Vivo: Non-Human Primate (NHP) Model of Periodontitis

This protocol details the local and systemic administration of a-AMY-101 in a naturally occurring model of periodontitis in non-human primates.

Dosage and Administration:

Administration Route	Dosage	Concentration	Frequency	Duration
Local Injection	0.1 mg/site	2 mg/mL	Three times per week or once a week	6 weeks
Subcutaneous Injection	4 mg/kg bodyweight	N/A	Once per 24 hours	28 days

Data sourced from MedChemExpress and Kajikawa T, et al.[1][10]

Methodology for Local Administration:

- Animal Model: Use adult non-human primates (e.g., cynomolgus monkeys) with naturally occurring periodontitis.[1]
- Reconstitution: Prepare a 2 mg/mL solution of a-AMY-101.[1]
- Administration: Inject 50 μL (0.1 mg) of the solution locally into the interdental papillae.[1]
- Treatment Schedule: Administer the injections either three times per week or once a week for 6 weeks.[1]
- Follow-up: Include a follow-up period without treatment to assess the duration of the therapeutic effect.[1]



 Clinical Assessment: Monitor clinical parameters such as Probing Pocket Depth (PPD) and Bleeding on Probing (BOP) to evaluate tissue destruction and inflammation.[10]

Conclusion

a-AMY-101 acetate is a potent and specific inhibitor of the complement system with demonstrated efficacy in various preclinical and clinical models of inflammatory diseases. Adherence to the reconstitution, handling, and experimental protocols outlined in these application notes is essential for obtaining reliable and reproducible results. The provided information serves as a comprehensive guide for researchers and drug development professionals investigating the therapeutic potential of this promising compound.

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